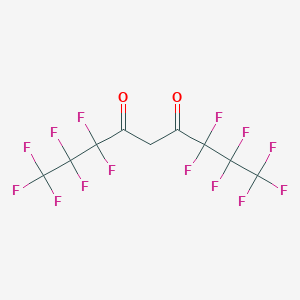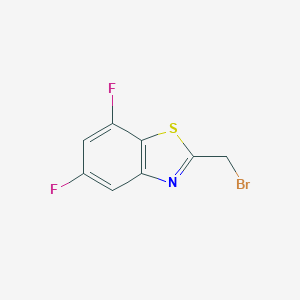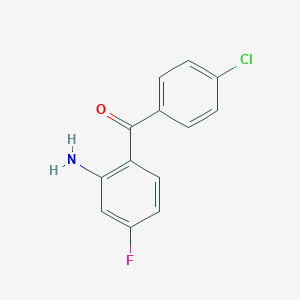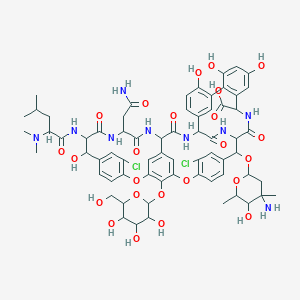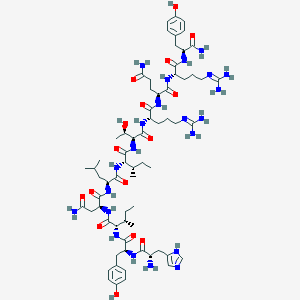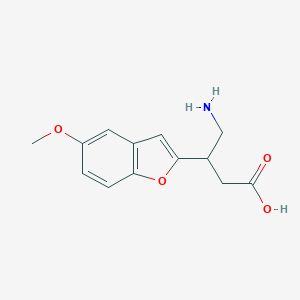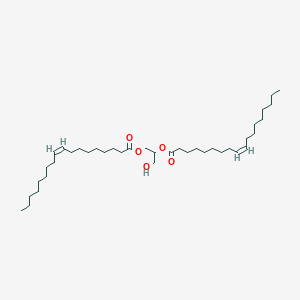![molecular formula C16H17NO5 B053306 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 112404-29-2](/img/structure/B53306.png)
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione, also known as DNO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DNO is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 327.34 g/mol.
作用機序
The mechanism of action of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
In inflammatory disorders, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In animal studies, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to have antioxidant properties and to protect against oxidative stress-induced damage. It has also been shown to reduce tumor growth and metastasis in various cancer models.
実験室実験の利点と制限
One of the main advantages of using 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione in lab experiments is its versatility. It can be easily synthesized and modified to yield derivatives with different properties. It is also relatively stable and can be stored for long periods of time.
One limitation of using 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
将来の方向性
There are several future directions for research on 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione. One area of interest is the development of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione derivatives with improved properties for use in medicine and materials science. Another area of interest is the elucidation of the mechanism of action of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione, which could lead to the development of more targeted therapies for cancer and inflammatory disorders.
In addition, further research is needed to fully understand the biochemical and physiological effects of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione and its derivatives. This could lead to the identification of new therapeutic targets and the development of more effective treatments for a variety of diseases.
合成法
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is synthesized through a multistep process that involves the condensation of 4-nitrobenzaldehyde with cyclohexane-1,3-dione in the presence of an acid catalyst. The resulting product is then treated with methyl iodide to yield 5,5-dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione. The overall yield of the synthesis process is around 50%.
科学的研究の応用
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been studied extensively in scientific research due to its potential applications in various fields. In the field of medicine, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has been suggested as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
In addition to its medical applications, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has also been studied in the field of materials science. It has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electrical conductivity.
特性
CAS番号 |
112404-29-2 |
|---|---|
製品名 |
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC名 |
5,5-dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H17NO5/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(6-4-10)17(21)22/h3-6,12H,7-9H2,1-2H3 |
InChIキー |
IFOJKBXDKDBZHM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
正規SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
同義語 |
5,5-DIMETHYL-2-(2-(4-NITROPHENYL)-2-OXOETHYL)CYCLOHEXANE-1,3-DIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




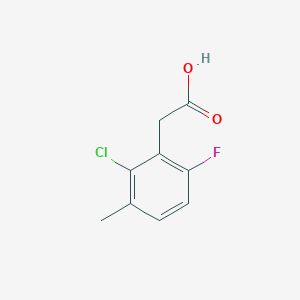
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)

![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)
